
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate, also known as FGIN-1-27, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzofuran family and has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. In
Applications De Recherche Scientifique
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been shown to improve cognitive function and memory in rats. Additionally, it has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that it acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Effets Biochimiques Et Physiologiques
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been found to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate in lab experiments is that it has been extensively studied and its pharmacological effects are well understood. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is that it may not be suitable for use in certain experiments due to its specific mechanism of action and pharmacological effects.
Orientations Futures
There are several potential future directions for research on Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies could explore its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Future research could also focus on developing new derivatives of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate with improved pharmacological properties. Finally, studies could investigate the long-term effects of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate on the brain and its potential for neuroprotection.
Méthodes De Synthèse
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with isobutyl alcohol to yield Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate.
Propriétés
Nom du produit |
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate |
|---|---|
Formule moléculaire |
C19H25NO5 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-methylpropyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-12(2)11-24-19(22)17-13(3)25-16-5-4-15(21)14(18(16)17)10-20-6-8-23-9-7-20/h4-5,12,21H,6-11H2,1-3H3 |
Clé InChI |
QQKXFOUOJHCLGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



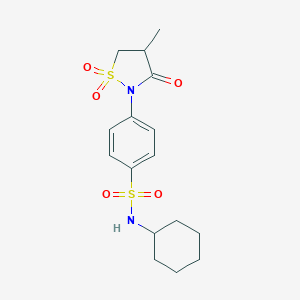
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
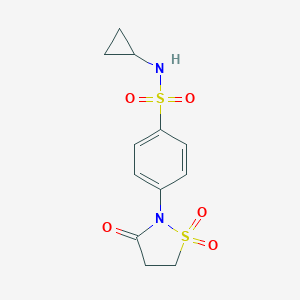
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
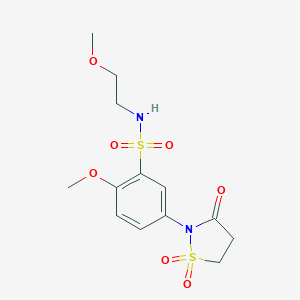
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
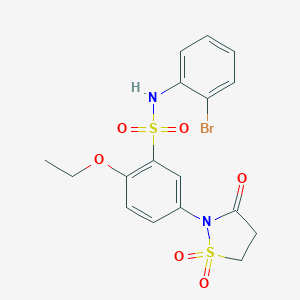
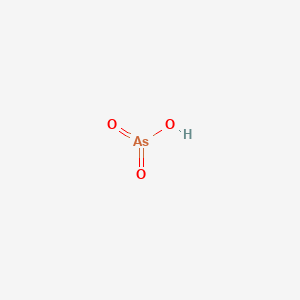
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)